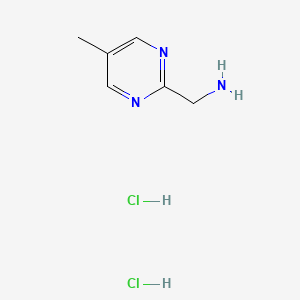

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(5-methylpyrimidin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOECPKJRWKMXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930272-59-6 | |

| Record name | (5-methylpyrimidin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyrimidin-2-yl)methanamine and its dihydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The pyrimidine core is a common motif in a wide array of biologically active compounds, and the aminomethyl substituent at the 2-position provides a key vector for further molecular elaboration. This guide provides a comprehensive overview of the synthetic routes to (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, detailing the underlying chemical principles, offering step-by-step experimental protocols, and discussing the critical aspects of reaction control and product validation.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently approached through a two-step sequence starting from a suitable pyrimidine precursor. The overall strategy involves the formation of the key intermediate, 5-methyl-2-cyanopyrimidine, followed by the reduction of the nitrile functionality to the desired primary amine and subsequent conversion to its dihydrochloride salt.

Two primary pathways for the synthesis of the cyanopyrimidine intermediate will be discussed:

-

Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group on the pyrimidine ring into a cyano group via a diazonium salt intermediate.

-

Nucleophilic Substitution: This route involves the displacement of a leaving group, typically a halide, from the 2-position of the pyrimidine ring with a cyanide nucleophile.

The subsequent reduction of the nitrile to the primary amine can be achieved through several robust methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prevalent. This guide will focus on two commonly employed and effective methods:

-

Raney® Nickel Catalyzed Hydrogenation: A heterogeneous catalytic method that offers high efficiency and is amenable to scale-up.

-

Lithium Aluminum Hydride (LAH) Reduction: A powerful chemical reducing agent for the comprehensive conversion of nitriles to amines.

The final step involves the formation of the stable dihydrochloride salt, which is often the preferred form for handling, storage, and formulation of amine-containing compounds.

Caption: Simplified mechanism of the Sandmeyer reaction for the synthesis of 5-Methyl-2-cyanopyrimidine.

Experimental Protocol:

-

Diazotization:

-

To a stirred suspension of 2-amino-5-methylpyridine (1.0 eq) in aqueous HCl (e.g., 6 M), cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-methyl-2-cyanopyrimidine.

-

Route B: Nucleophilic Substitution of 2-Chloro-5-methylpyrimidine

This method involves the displacement of a chloride ion from the 2-position of the pyrimidine ring by a cyanide anion. [1]This reaction is a nucleophilic aromatic substitution (SNAr) and is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Experimental Protocol:

-

To a solution of 2-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add sodium or potassium cyanide (1.2-1.5 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 5-methyl-2-cyanopyrimidine.

| Parameter | Route A: Sandmeyer Reaction | Route B: Nucleophilic Substitution |

| Starting Material | 2-Amino-5-methylpyrimidine | 2-Chloro-5-methylpyrimidine |

| Key Reagents | NaNO₂, HCl, CuCN | NaCN or KCN |

| Reaction Conditions | Low temperature diazotization, then heating | Elevated temperatures (80-120 °C) |

| Advantages | Utilizes a common starting material. | Simpler one-step procedure. |

| Disadvantages | Multi-step process, handling of diazonium salts. | Requires a halogenated starting material. |

Part 2: Reduction of 5-Methyl-2-cyanopyrimidine to (5-Methylpyrimidin-2-yl)methanamine

The reduction of the nitrile group is a critical step in this synthesis. The choice of reducing agent can influence the reaction conditions, work-up procedure, and overall yield.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used and often preferred method for nitrile reduction due to its high efficiency and the formation of clean products. [2]Raney® Nickel is a cost-effective and highly active catalyst for this transformation.

Mechanism:

The reaction involves the heterogeneous catalysis of hydrogen gas on the surface of the Raney® Nickel. The nitrile is adsorbed onto the catalyst surface and is sequentially hydrogenated to the primary amine.

Experimental Protocol:

-

In a high-pressure hydrogenation vessel, add 5-methyl-2-cyanopyrimidine (1.0 eq) and a slurry of Raney® Nickel (5-10 wt%) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-500 psi) and heat the mixture to 50-100 °C with vigorous stirring.

-

Monitor the reaction progress by monitoring the hydrogen uptake.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, always keeping it wet with solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (5-Methylpyrimidin-2-yl)methanamine.

Method 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including nitriles, to the corresponding amines. [3]This method is particularly useful for small-scale syntheses in a laboratory setting.

Mechanism:

The reaction proceeds via the nucleophilic addition of hydride ions (H⁻) from LAH to the electrophilic carbon of the nitrile group. This is followed by further reduction of the intermediate imine to the primary amine.

Caption: Simplified mechanism for the LAH reduction of a nitrile.

Experimental Protocol:

-

To a stirred suspension of LAH (1.5-2.0 eq) in a dry ethereal solvent (e.g., anhydrous THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-methyl-2-cyanopyrimidine (1.0 eq) in the same dry solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). [1]4. Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®.

-

Wash the filter cake thoroughly with the reaction solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Methylpyrimidin-2-yl)methanamine.

| Parameter | Method 1: Raney® Nickel Hydrogenation | Method 2: LAH Reduction |

| Reagents | H₂, Raney® Nickel | LiAlH₄ |

| Conditions | Elevated pressure and temperature | Anhydrous, inert atmosphere |

| Advantages | Scalable, clean workup. | Rapid, effective for small scale. |

| Disadvantages | Requires specialized high-pressure equipment. | Pyrophoric reagent, careful quenching required. |

Part 3: Formation and Characterization of this compound

The final step in the synthesis is the conversion of the free amine to its dihydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The resulting salt is often a crystalline solid that is more stable and easier to handle than the free base. [4][5] Experimental Protocol:

-

Dissolve the crude (5-Methylpyrimidin-2-yl)methanamine in a suitable organic solvent, such as isopropanol or a mixture of diethyl ether and methanol.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise with stirring until the solution is acidic.

-

Stir the mixture at 0 °C for a period of time to allow for complete precipitation of the salt.

-

Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to afford this compound as a solid.

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a comprehensive spectroscopic analysis is essential.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrimidine ring, the aromatic protons of the pyrimidine ring, and the methylene protons of the aminomethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, the methyl carbon, and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching, and C=N and C=C stretching of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base, (5-Methylpyrimidin-2-yl)methanamine.

Conclusion

This technical guide has outlined two robust and reliable synthetic routes for the preparation of this compound. The choice of a specific route will depend on factors such as the availability of starting materials, scale of the synthesis, and the equipment available. By following the detailed protocols and paying close attention to the principles of reaction control and product purification, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The importance of thorough characterization using modern spectroscopic techniques cannot be overstated in verifying the structure and purity of the final product.

References

-

Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]

-

Amines and HCl - salt formation reaction. (2022, June 7). [Video]. YouTube. [Link]

-

Amine salts. In A Dictionary of Chemistry. Oxford University Press. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

-

Liu, Y.-X., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(10), 589-591. [Link]

-

Organic Syntheses Procedure. (n.d.). Raney Nickel. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society, 17(11), 2825–2855. [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride (CAS No. 930272-59-6), a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, with a focus on providing practical insights for its use in research and drug discovery.

Compound Overview

This compound is a pyrimidine derivative characterized by a methyl group at the 5-position and a methanamine group at the 2-position of the pyrimidine ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for various synthetic and biological applications.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 930272-59-6 | [1] |

| Molecular Formula | C₆H₉N₃·2HCl | [1] |

| Molecular Weight | 196.08 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity | Typically ≥95% | [1] |

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The presence of the aminomethyl group provides a key reactive handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.

Synthesis and Chemical Reactivity

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis likely proceeds through the following key intermediates: 2,4-dichloro-5-methylpyrimidine, 2-chloro-5-methylpyrimidine, and 2-cyano-5-methylpyrimidine.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations of similar pyrimidine derivatives. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-chloro-5-methylpyrimidine

This step involves the selective reduction of 2,4-dichloro-5-methylpyrimidine.

-

Reaction: To a stirred solution of 2,4-dichloro-5-methylpyrimidine in a suitable solvent system (e.g., benzene and water), add zinc powder and ammonia.[2]

-

Rationale: Zinc powder in the presence of a proton source acts as a reducing agent to selectively remove one of the chlorine atoms. The reaction is typically heated to reflux to drive it to completion.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the organic layer is separated, dried, and concentrated. The crude product can be purified by column chromatography.

Step 2: Synthesis of 2-cyano-5-methylpyrimidine

This step involves a nucleophilic substitution of the remaining chlorine atom with a cyanide group.

-

Reaction: 2-chloro-5-methylpyrimidine is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.

-

Rationale: The Rosenmund-von Braun reaction is a classic method for introducing a cyano group onto an aryl or heteroaryl halide. The use of a copper catalyst is crucial for this transformation.

-

Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution of a complexing agent for copper, such as ferric chloride or ethylenediamine, and then extracted with an organic solvent. The product can be purified by distillation or chromatography.

Step 3: Synthesis of (5-Methylpyrimidin-2-yl)methanamine

The final step is the reduction of the nitrile group to a primary amine. Two common methods are catalytic hydrogenation and chemical reduction.

-

Method A: Catalytic Hydrogenation with Raney Nickel

-

Reaction: 2-cyano-5-methylpyrimidine is dissolved in a suitable solvent (e.g., ethanol saturated with ammonia) and hydrogenated in the presence of Raney Nickel catalyst under hydrogen pressure.[4]

-

Rationale: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines.[4][5] The presence of ammonia helps to suppress the formation of secondary amine byproducts.[5]

-

-

Method B: Reduction with Lithium Aluminum Hydride (LAH)

-

Reaction: A solution of 2-cyano-5-methylpyrimidine in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LAH at a reduced temperature.[6][7][8]

-

Rationale: LAH is a powerful reducing agent capable of converting nitriles to primary amines.[6][7][8] Anhydrous conditions are critical due to the high reactivity of LAH with water.

-

-

Work-up and Purification: For both methods, after the reaction is complete, the catalyst (for Raney Ni) is filtered off, or the reaction is carefully quenched (for LAH) with water and base. The product is then extracted, and the solvent is removed. The free base can be purified by distillation or chromatography.

Step 4: Formation of the Dihydrochloride Salt

-

Reaction: The purified (5-Methylpyrimidin-2-yl)methanamine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added.

-

Rationale: The addition of two equivalents of HCl protonates both the primary amine and one of the pyrimidine nitrogens, leading to the formation of the dihydrochloride salt, which precipitates from the solution.

-

Work-up and Purification: The precipitated solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block for the synthesis of various biologically active molecules, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The aminopyrimidine core is a common motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the aminomethyl group provides a vector for introducing substituents that can occupy the ATP-binding pocket and enhance potency and selectivity.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. papers.sim2.be [papers.sim2.be]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, a key building block in medicinal chemistry and drug discovery. The structural elucidation of such molecules is paramount for ensuring the integrity of research and the quality of synthesized compounds. This document is structured to offer not just data, but a comprehensive understanding of the principles behind the data, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique structure that gives rise to a distinct spectroscopic fingerprint. The molecule comprises a pyrimidine ring, a methyl substituent, and a methanamine group, which is protonated in its dihydrochloride salt form. Understanding the interplay of these functional groups is crucial for interpreting the spectral data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons, the methyl protons, and the ammonium protons. The dihydrochloride form significantly influences the chemical shifts, particularly of the protons on the aminomethyl group and the pyrimidine ring due to protonation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | s | 2H | H-4, H-6 | Aromatic protons on the electron-deficient pyrimidine ring are deshielded. The dihydrochloride form further enhances this effect. |

| ~4.0 - 4.5 | s | 2H | -CH₂- | Protons adjacent to the positively charged ammonium group are significantly deshielded. |

| ~2.5 - 3.0 | s | 3H | -CH₃ | Methyl group protons on the pyrimidine ring. |

| ~8.0 - 9.0 (broad) | br s | 3H | -NH₃⁺ | Ammonium protons are typically broad and their chemical shift is concentration and solvent dependent.[1] |

Expert Insight: The broadness of the -NH₃⁺ signal is a result of rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atom.[1][2] A D₂O exchange experiment would confirm the assignment of this peak, as the protons would be replaced by deuterium, causing the signal to disappear from the spectrum.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 - 165 | C-2 | Carbon atom attached to two nitrogen atoms in the pyrimidine ring. |

| ~155 - 160 | C-4, C-6 | Aromatic carbons in the pyrimidine ring. |

| ~120 - 125 | C-5 | Carbon atom bearing the methyl group. |

| ~40 - 45 | -CH₂- | Methylene carbon adjacent to the ammonium group. |

| ~20 - 25 | -CH₃ | Methyl carbon. |

Methodology: Acquiring High-Quality NMR Spectra

Figure 2: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

For this compound, the molecular formula of the free base is C₆H₉N₃, with a monoisotopic mass of approximately 123.08 Da.[3] The dihydrochloride salt will have a molecular weight of approximately 196.08 g/mol .[4]

In a typical mass spectrum (e.g., using electrospray ionization - ESI), the protonated molecule [M+H]⁺ would be observed, where M is the free base. Therefore, a prominent peak at an m/z of approximately 124.09 would be expected.

The Nitrogen Rule: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5][6][7] The free base of our compound, C₆H₉N₃, has three nitrogen atoms, and its molecular weight is 123, which is consistent with this rule.

Table 3: Predicted Mass Spectrometry Data

| m/z (amu) | Ion | Rationale |

| ~124.09 | [C₆H₉N₃ + H]⁺ | Protonated molecular ion of the free base. |

| ~108.07 | [M - NH₃]⁺ | Loss of ammonia from the protonated molecular ion. |

| ~95.06 | [M - CH₂NH₂]⁺ | Cleavage of the aminomethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The dihydrochloride form will have a significant impact on the IR spectrum compared to the free base.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3200-2800 (broad) | N-H stretch | -NH₃⁺ | The stretching vibrations of the ammonium group appear as a broad and strong band.[8] |

| ~3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyrimidine ring. |

| ~2980-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~1620-1560 | N-H bend | -NH₃⁺ | The deformation (bending) vibrations of the ammonium group.[9] |

| ~1600-1450 | C=C, C=N stretch | Pyrimidine ring | Ring stretching vibrations. |

| ~1450-1350 | C-H bend | Aliphatic C-H | Bending vibrations of the methyl and methylene groups. |

Expert Insight: The presence of the broad -NH₃⁺ stretching band is a key indicator of the amine salt. In the free base, primary amines typically show two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][10] The hydrochloride salt formation shifts these bands to lower wavenumbers and broadens them significantly.[8][9]

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a robust framework for its structural confirmation. The predicted data, based on established principles and data from analogous structures, offers a reliable reference for researchers working with this compound. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that ensures the scientific integrity of any research or development endeavor.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (2-Methylpyrimidin-5-yl)methanamine. Retrieved from [Link]

-

ChemUniverse. This compound. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

-

ChemComplete. (2019, July 7). Mass Spectroscopy and Even/Odd Nitrogen Rule [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

-

Chemsrc. (5-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral Characterizations of Synthesized Pyrimidine Derivatives. Retrieved from [Link]

-

Scientific Research Publishing. (2022). Mass-Spectrometric Method of Measurement of Isotopic Content of Nitrogen in Organic Compounds. Retrieved from [Link]

-

PubChem. (2-Ethylpyrimidin-5-YL)methanamine hydrochloride. Retrieved from [Link]

-

IOPscience. (2023, September 29). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. Retrieved from [Link]

-

Hiden Analytical. (2023, June 14). Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

3B Scientific. (n.d.). n-methyl-1-2-methylpyrimidin-5-ylmethanamine. Retrieved from [Link]

Sources

- 1. Video: NMR Spectroscopy Of Amines [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (2-Methylpyrimidin-5-yl)methanamine | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, a molecule of interest whose specific biological functions remain largely uncharacterized in publicly accessible literature. The absence of extensive research on this particular compound necessitates a structured and scientifically rigorous approach to elucidating its mechanism of action.

This document, therefore, serves as both a technical guide and a research framework. It is designed for investigators in the fields of pharmacology, medicinal chemistry, and drug development who are poised to unravel the therapeutic potential of this compound. By leveraging data from structurally analogous pyrimidine derivatives, we will construct a plausible, albeit hypothetical, framework for its mechanism of action. This guide will then detail the critical experimental pathways required to systematically test these hypotheses, transforming the unknown into a well-defined scientific narrative. Our approach is grounded in the principles of causality, self-validation, and authoritative scientific grounding, ensuring that the proposed investigations are both logical and robust.

Molecular Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to any mechanistic investigation.

| Identifier | Value | Source |

| IUPAC Name | (5-Methylpyrimidin-2-yl)methanamine;dihydrochloride | N/A |

| CAS Number | 930272-59-6 | [1] |

| Molecular Formula | C₆H₉N₃·2HCl | [1] |

| Molecular Weight | 196.08 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

The structure of (5-Methylpyrimidin-2-yl)methanamine features a pyrimidine core, a heterocyclic scaffold prevalent in a multitude of biologically active compounds, including established therapeutics. The presence of a methyl group at the 5-position and a methanamine group at the 2-position provides specific steric and electronic features that will govern its interactions with biological macromolecules. The dihydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in biological assays.

A Hypothesis-Driven Approach to the Mechanism of Action

Given the limited direct data on this compound, our mechanistic exploration will be guided by the known biological activities of structurally related pyrimidine-containing molecules. Several pyrimidine derivatives have been identified as modulators of key cellular signaling pathways. For instance, compounds with a substituted pyrimidine ring have shown activity as kinase inhibitors, antiviral agents, and receptor antagonists[2][3].

The core hypothesis is that the pyrimidine scaffold of (5-Methylpyrimidin-2-yl)methanamine acts as a versatile pharmacophore, enabling it to bind to and modulate the activity of specific protein targets. The substituents on the pyrimidine ring will determine the specificity and affinity of these interactions.

Potential Molecular Targets and Signaling Pathways

Based on the activities of analogous compounds, we can postulate several potential mechanisms of action for investigation:

-

Kinase Inhibition: The pyrimidine ring is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms in the ring can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The methanamine and methyl groups could then occupy adjacent hydrophobic pockets, conferring selectivity for specific kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

-

Receptor Modulation: Structurally similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), such as orexin receptors[3]. The methanamine group could act as a key pharmacophoric feature for receptor binding, potentially acting as an agonist or antagonist.

-

Enzyme Inhibition: Beyond kinases, the pyrimidine scaffold can interact with a variety of enzymes. The specific substitution pattern of (5-Methylpyrimidin-2-yl)methanamine may allow it to fit into the active site of enzymes involved in metabolic or signaling pathways.

The following diagram illustrates a generalized workflow for elucidating the mechanism of action, starting from broad phenotypic screening and progressively narrowing down to specific molecular targets.

Figure 1: A comprehensive workflow for the elucidation of the mechanism of action.

Experimental Protocols for Mechanistic Investigation

The following section provides detailed, step-by-step methodologies for key experiments designed to test our hypotheses.

Protocol 1: Broad-Spectrum Kinase Panel Screening

Rationale: To rapidly assess the compound's potential as a kinase inhibitor and identify specific kinase targets.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM).

-

Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant human kinases (e.g., >400 kinases).

-

Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence and absence of the test compound. A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

-

Execution: The compound is incubated with each kinase, a suitable substrate, and ATP at a concentration close to its Km value.

-

Data Analysis: The percentage of kinase activity inhibition at each compound concentration is calculated. The results are typically reported as % inhibition at a single high concentration (e.g., 10 µM) to identify initial "hits." For promising hits, a dose-response curve is generated to determine the IC₅₀ value.

Self-Validation: The inclusion of a known kinase inhibitor as a positive control for each kinase assay validates the assay's performance. A vehicle control (DMSO) serves as the negative control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm direct target engagement in a cellular context. CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if kinase inhibition is suspected) to ~80% confluency. Treat the cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Protein Separation: Cool the samples on ice and centrifuge to pellet the denatured, aggregated proteins.

-

Target Detection: Analyze the soluble protein fraction by Western blotting using an antibody specific to the putative target protein identified in the kinase screen.

-

Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Self-Validation: The experiment should include a known ligand for the target protein as a positive control to demonstrate a thermal shift. A non-binding protein should be probed as a negative control to show no shift.

The logical flow of target identification and validation is depicted in the following diagram:

Figure 2: A workflow for target validation.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound like this compound is an iterative process of hypothesis generation, rigorous experimental testing, and data-driven refinement. This guide provides a foundational framework for initiating such an investigation. The initial focus on kinase inhibition is a logical starting point based on the prevalence of the pyrimidine scaffold in known kinase inhibitors. However, researchers must remain open to unexpected findings and be prepared to explore alternative mechanisms, such as GPCR modulation or other enzyme inhibition, should the initial screens not yield significant results.

Successful execution of the proposed experimental plan will not only unveil the molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent. The insights gained will be invaluable for medicinal chemists in designing future analogs with improved potency, selectivity, and pharmacokinetic properties.

References

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, both natural and synthetic. Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the chemistry of life. For medicinal chemists, the pyrimidine ring represents a "privileged scaffold," a versatile and adaptable framework for the design of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive exploration of pyrimidine derivatives in medicinal chemistry, delving into their roles as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. We will examine the mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these remarkable compounds. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to drive the discovery of next-generation pyrimidine-based therapeutics.

The Enduring Significance of the Pyrimidine Core

The enduring appeal of the pyrimidine scaffold in drug discovery stems from its unique combination of properties. As a six-membered aromatic heterocycle with two nitrogen atoms, it possesses a rich electronic character that allows for a multitude of chemical modifications. This structural versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of rational drug design.[1] The pyrimidine ring can participate in hydrogen bonding, pi-pi stacking, and other non-covalent interactions, facilitating strong and selective binding to biological targets.[2]

This guide will navigate through the diverse therapeutic landscapes where pyrimidine derivatives have made a significant impact, providing a blend of theoretical understanding and practical application.

Pyrimidine Derivatives in Oncology: Targeting the Engines of Cancer

Pyrimidine-based compounds have emerged as a cornerstone of modern cancer chemotherapy, with mechanisms of action that often target the fundamental machinery of cell growth and proliferation.[3]

Mechanism of Action: Inhibiting Key Kinases

A predominant strategy in pyrimidine-based anticancer drug design is the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction pathways controlling cell growth, differentiation, and survival. Two of the most successfully targeted kinase families are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and apoptosis.[4]

Diagram: Generalized Kinase Inhibition by Pyrimidine Derivatives

Caption: Pyrimidine inhibitors compete with ATP for the kinase active site.

Quantitative Data: A Comparative Look at Anticancer Activity

The following tables summarize the in vitro activity of representative pyrimidine derivatives against key cancer-related targets and cell lines.

Table 1: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| Gefitinib | EGFR | A431 | 37 | [5] |

| Erlotinib | EGFR | NCI-H358 | 200 | [5] |

| Osimertinib | EGFR (T790M) | NCI-H1975 | <10 | [5] |

Table 2: In Vitro Activity of Pyrimidine-Based CDK Inhibitors

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Roscovitine | CDK2/Cyclin A | Various | 0.7 | [4] |

| Dinaciclib | CDK2/Cyclin E | A2780 | 0.003 | [6] |

| Compound 3d | CDK2/Cyclin A2 | A498 | 0.332 | [6] |

Experimental Protocols: A Practical Guide

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have shown potent inhibition of thymidylate synthase.[1]

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of an appropriate acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of aqueous potassium hydroxide (40%).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone.

Step 2: Cyclization to the Pyrimidine Derivative

-

A mixture of the chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol (15 mL) is refluxed in the presence of sodium hydroxide (2 mmol) for 8-10 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the desired pyrido[2,3-d]pyrimidine.

This protocol outlines a common method for evaluating the inhibitory activity of compounds against EGFR kinase.[5][7][8][9]

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).

-

Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for EGFR.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][3]

-

Substitution at C2 and C4: These positions are crucial for interaction with the hinge region of the kinase active site. Bulky substituents are often well-tolerated and can enhance binding affinity.

-

Substitution at C5: Modification at this position can influence selectivity and pharmacokinetic properties.

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole or pyrazole, can lead to potent and selective inhibitors.[4] For example, pyrrolo[2,3-d]pyrimidines have been extensively explored as EGFR inhibitors.

Pyrimidine Derivatives as Antiviral Agents: Disrupting Viral Replication

Pyrimidine nucleoside analogs have been at the forefront of antiviral therapy for decades, effectively combating a range of viral infections.

Mechanism of Action: Chain Termination and Inhibition of Viral Polymerases

The primary mechanism of action for most pyrimidine-based antiviral drugs involves their conversion to the corresponding triphosphate within the host cell. This triphosphate form then acts as a competitive inhibitor of viral DNA polymerase or reverse transcriptase. Incorporation of the analog into the growing viral DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

Diagram: Mechanism of Action of Zidovudine (AZT)

Caption: AZT is converted to its triphosphate form, which inhibits reverse transcriptase and terminates viral DNA chain elongation.

Quantitative Data: Antiviral Efficacy

Table 3: In Vitro Antiviral Activity of Pyrimidine Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.005 | [10] |

| Lamivudine (3TC) | HIV-1 | MT-4 | 0.09 | [10] |

| Acyclovir | HSV-1 | Vero | 0.1 | [2] |

Experimental Protocols: A Practical Guide

The synthesis of AZT typically starts from thymidine and involves several key steps to introduce the azido group at the 3' position with the correct stereochemistry.[11][12]

Step 1: Protection of the 5'-Hydroxyl Group

-

Dissolve thymidine (1 equivalent) in dry pyridine.

-

Add triphenylmethyl chloride (trityl chloride, 1.1 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield 5'-O-tritylthymidine.

Step 2: Mesylation of the 3'-Hydroxyl Group

-

Dissolve 5'-O-tritylthymidine (1 equivalent) in dry pyridine.

-

Cool the solution to 0°C and add methanesulfonyl chloride (1.5 equivalents) dropwise.

-

Stir the reaction at 0°C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

-

Concentrate to obtain the 3'-O-mesyl derivative.

Step 3: Azide Displacement

-

Dissolve the 3'-O-mesyl derivative (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (3 equivalents) and heat the mixture to 80-90°C for 6-8 hours.

-

Cool the reaction and pour into water.

-

Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Concentrate and purify by column chromatography to obtain 3'-azido-3'-deoxy-5'-O-tritylthymidine.

Step 4: Deprotection of the 5'-Hydroxyl Group

-

Dissolve the tritylated intermediate in a solution of 80% acetic acid in water.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).

-

Concentrate the solution and co-evaporate with toluene to remove acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield Zidovudine.

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[13][14][15][16]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates

-

Virus stock of known titer

-

Test compound at various concentrations

-

Cell culture medium

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Prepare an overlay medium containing various concentrations of the test compound.

-

After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with a fixative solution (e.g., 10% formalin) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Structure-Activity Relationship (SAR) Insights

For pyrimidine nucleoside analogs, the modifications at the sugar moiety are critical for their antiviral activity.

-

Modification at the 3' Position: The absence of a 3'-hydroxyl group is the key to chain termination. The azido group in AZT is a bioisostere of the hydroxyl group.

-

Stereochemistry: The stereochemistry of the sugar ring and the substituents is crucial for recognition by viral polymerases.

-

The Pyrimidine Base: Modifications to the pyrimidine base can affect the selectivity and potency of the antiviral agent.

Pyrimidine Derivatives as Antimicrobial Agents: A Broad Spectrum of Activity

Pyrimidine derivatives have a long history as effective antimicrobial agents, with trimethoprim being a classic example.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Many antimicrobial pyrimidines, particularly the diaminopyrimidines like trimethoprim, function by inhibiting dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, these compounds effectively halt bacterial DNA synthesis and replication. The selectivity of these drugs arises from their much higher affinity for bacterial DHFR compared to the mammalian enzyme.

Quantitative Data: Antimicrobial Potency

Table 4: Minimum Inhibitory Concentration (MIC) of Pyrimidine-Based Antimicrobials

| Compound | Organism | MIC (µg/mL) | Reference |

| Trimethoprim | Escherichia coli | 0.5-2 | [17] |

| Trimethoprim | Staphylococcus aureus | 0.5-1 | [17] |

| Sulfadiazine | Streptococcus pyogenes | 8-64 | [18] |

Experimental Protocols: A Practical Guide

Several synthetic routes to trimethoprim have been developed. A common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable three-carbon component, followed by cyclization with guanidine.[17][19][20][21]

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde

-

A mixture of 3,4,5-trimethoxybenzaldehyde (1 equivalent) and 3-ethoxypropionitrile (1.1 equivalents) is added to a solution of sodium ethoxide in ethanol.

-

The mixture is heated at reflux for several hours.

-

After cooling, the product, α-(3,4,5-trimethoxybenzylidene)-β-ethoxypropionitrile, is isolated.

Step 2: Cyclization with Guanidine

-

The product from the previous step is dissolved in a suitable solvent like ethanol.

-

Guanidine hydrochloride (1.5 equivalents) and a base such as sodium ethoxide are added.

-

The reaction mixture is heated at reflux for an extended period (e.g., 24 hours).

-

Upon completion, the reaction is cooled, and the product, trimethoprim, is isolated by filtration and purified by recrystallization.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[18][22][23][24][25]

Materials:

-

Test microorganism

-

Mueller-Hinton broth (or other suitable growth medium)

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

For diaminopyrimidine inhibitors of DHFR, the following SAR observations are key:

-

2,4-Diaminopyrimidine Core: This is the essential pharmacophore that mimics the binding of dihydrofolate.

-

The Benzyl Group: The nature and substitution pattern on the benzyl ring at the 5-position are critical for potency and selectivity. The 3,4,5-trimethoxy substitution of trimethoprim provides optimal binding to bacterial DHFR.

-

Flexibility: The linkage between the pyrimidine and benzyl rings allows for conformational flexibility, which is important for fitting into the active site.

Pyrimidine Derivatives in the Treatment of Inflammation: Modulating the Inflammatory Cascade

Pyrimidine derivatives have also shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Many pyrimidine-based anti-inflammatory agents exhibit selective inhibition of COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[26]

Quantitative Data: Anti-inflammatory Activity

Table 5: In Vitro COX Inhibition by Pyrimidine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [26] |

| Rofecoxib | >1000 | 0.018 | >55,556 | [26] |

| Compound L1 | 2.5 | 0.05 | 50 | [27][28] |

Experimental Protocols: A Practical Guide

The synthesis of pyrimidine-based COX-2 inhibitors often involves the construction of a substituted pyrimidine ring followed by the introduction of the pharmacophoric groups responsible for COX-2 selectivity.

A General Synthetic Approach:

-

Condensation of a β-diketone with urea or thiourea to form the pyrimidine core.

-

Functionalization of the pyrimidine ring, for example, through halogenation followed by Suzuki or Stille coupling to introduce aryl or heteroaryl groups.

-

Introduction of the sulfonamide or other key functional group that imparts COX-2 selectivity.

This colorimetric assay measures the peroxidase activity of COX enzymes.[29][30][31][32][33]

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Hematin

-

Arachidonic acid

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme in a 96-well plate.

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture at 25°C for 1-2 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Monitor the oxidation of TMPD by measuring the increase in absorbance at 590 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

For pyrimidine-based COX-2 inhibitors, the key SAR features often include:

-

A Central Heterocyclic Ring: The pyrimidine core provides the basic scaffold.

-

A Sulfonamide or Sulfone Moiety: This group is crucial for binding to a specific side pocket in the COX-2 active site, conferring selectivity.

-

Two Aromatic Rings: These rings occupy two distinct hydrophobic channels within the enzyme's active site. The nature and substitution of these rings significantly influence potency and selectivity.

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its immense value in medicinal chemistry, leading to the development of life-saving drugs across multiple therapeutic areas. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued prominence in drug discovery.

Future research in this field will likely focus on several key areas:

-

Development of Novel Fused Pyrimidine Systems: Creating more complex and rigid structures to enhance selectivity and potency.

-

Pyrimidine-Based PROTACs and Molecular Glues: Utilizing the pyrimidine scaffold to bring proteins together for targeted protein degradation.

-

Application in New Therapeutic Areas: Exploring the potential of pyrimidine derivatives in treating neurodegenerative diseases, metabolic disorders, and other challenging conditions.

The journey of the pyrimidine ring in medicinal chemistry is far from over. With the continuous advancement of synthetic methodologies and a deeper understanding of disease biology, this versatile heterocycle is poised to be at the heart of many more therapeutic breakthroughs to come.

References

A comprehensive list of all cited sources with full details and clickable URLs is provided below.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved January 18, 2026, from [Link]

-

Trimethoprim. (2016, August 27). Basicmedical Key. Retrieved January 18, 2026, from [Link]

-

CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). Retrieved January 18, 2026, from [Link]

-

The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved January 18, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][22][26]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022, July 10). PubMed Central. Retrieved January 18, 2026, from [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PubMed Central. Retrieved January 18, 2026, from [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. Retrieved January 18, 2026, from [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024, June 10). PubMed. Retrieved January 18, 2026, from [Link]

-

Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. (2025, November 26). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][22][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Retrieved January 18, 2026, from [Link]

-

Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry. (2021, February 22). YouTube. Retrieved January 18, 2026, from [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

Antiviral assay. (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][22][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022, May 17). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. (2025, June 14). PubMed. Retrieved January 18, 2026, from [Link]

-

Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. (2016, October 31). DDDT. Retrieved January 18, 2026, from [Link]

-

(PDF) Synthesis, Biological Activity of Trimethoprim derivative and the Complexes. (2021, November 13). Retrieved January 18, 2026, from [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Pyrimidine as antiinflammatory agent: A review. (2007, May 1). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. (n.d.). ProQuest. Retrieved January 18, 2026, from [Link]

-

ZIDOVUDINE (AZT) 1. Exposure Data. (n.d.). IARC Publications. Retrieved January 18, 2026, from [Link]

-

Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. Retrieved January 18, 2026, from [Link]

-

Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 18, 2026, from [Link]

-

Synthesis and antiretroviral evaluation of derivatives of zidovudine. (n.d.). SciELO. Retrieved January 18, 2026, from [Link]

-

Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]://bpsbioscience.com/pdf/79788.pdf)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. promega.com [promega.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 12. scielo.br [scielo.br]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 17. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 24. bmglabtech.com [bmglabtech.com]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. dovepress.com [dovepress.com]

- 31. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 33. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

An In-Depth Technical Guide to the Potential Biological Activity of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Abstract

This compound is a heterocyclic amine of interest in medicinal chemistry and drug discovery. While direct and extensive research on its biological activity is not yet widely published, its structural motifs are present in compounds with known pharmacological effects. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. We will delve into its physicochemical properties, explore potential molecular targets based on structurally related molecules, and provide detailed, actionable experimental protocols for its investigation. This document is intended to serve as a foundational resource for initiating a research program aimed at elucidating the therapeutic potential of this compound.

Introduction and Physicochemical Properties

This compound is a small molecule featuring a pyrimidine ring, a common scaffold in biologically active compounds. The presence of a methyl group and a methanamine substituent suggests potential for specific interactions with biological macromolecules.

| Property | Value | Source |

| CAS Number | 930272-59-6 | [1] |

| Molecular Formula | C₆H₉N₃·2HCl | [1] |

| Molecular Weight | 196.08 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Important Safety Considerations: The toxicological properties of this compound have not been thoroughly investigated. However, related compounds exhibit significant hazards. For instance, a safety data sheet for a similar pyrimidine derivative warns of acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential damage to the nervous system. Therefore, it is imperative to handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and working in a well-ventilated fume hood.

Postulated Biological Activities and Rationale

Given the limited direct data, a rational approach to investigating the biological activity of this compound involves examining the known activities of structurally analogous compounds. This comparative analysis allows us to formulate testable hypotheses.

Potential as a CRM1 (Chromosomal Maintenance 1) Inhibitor

Structurally related compounds, such as (2,4-Dimethylpyrimidin-5-yl)methanamine, have been investigated for their ability to modulate nuclear transport pathways by inhibiting CRM1[2]. CRM1 is a key nuclear export protein, and its inhibition can lead to the nuclear retention of tumor suppressor proteins, a mechanism of action for several anti-cancer agents[2]. The pyrimidine core of our target compound provides a structural basis for this hypothesis.

Potential as a Sirtuin (SIRT) Inhibitor

Derivatives of (5-Phenylfuran-2-yl)methanamine have been identified as inhibitors of human sirtuin 2 (SIRT2), a class III histone deacetylase[3][4]. Sirtuins are implicated in a variety of cellular processes, including gene silencing, DNA repair, and metabolism, making them attractive targets for a range of diseases, including cancer and neurodegenerative disorders[3][4]. The methanamine moiety in our compound of interest is a key feature in these known SIRT2 inhibitors.

Proposed Experimental Workflow for Biological Investigation

The following sections outline a logical, step-by-step approach to systematically evaluate the potential biological activities of this compound.